molecular formula C6H8N2S2 B1266346 3-[(2-Cyanoethyl)disulfanyl]propanenitrile CAS No. 42841-31-6

3-[(2-Cyanoethyl)disulfanyl]propanenitrile

Cat. No.: B1266346
CAS No.: 42841-31-6
M. Wt: 172.3 g/mol
InChI Key: HHEYGEJOMQFDFN-UHFFFAOYSA-N
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Description

3-[(2-Cyanoethyl)disulfanyl]propanenitrile is an organic compound with the molecular formula C6H8N2S2 It is characterized by the presence of a disulfide bond and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Cyanoethyl)disulfanyl]propanenitrile typically involves the reaction of 3-mercaptopropionitrile with 2-bromoacetonitrile under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution to form the desired disulfide compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-[(2-Cyanoethyl)disulfanyl]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of polymers.

    Biology: The compound is studied for its potential role in redox biology and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Cyanoethyl)disulfanyl]propanenitrile involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential therapeutic effects, as it can modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

    3,3’-Dithiodipropionitrile: Similar in structure but lacks the cyanoethyl group.

    Bis(2-cyanoethyl) disulfide: Similar but with different substitution patterns on the disulfide bond.

Properties

IUPAC Name

3-(2-cyanoethyldisulfanyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c7-3-1-5-9-10-6-2-4-8/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYGEJOMQFDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195532
Record name Propionitrile, dithiodi-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42841-31-6
Record name 3,3′-Dithiobis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42841-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionitrile, dithiodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042841316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionitrile, dithiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dithiobis(propionitrile)
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